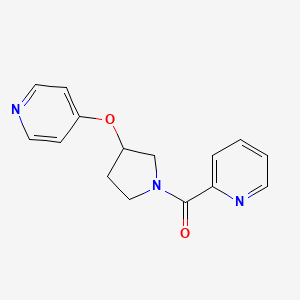

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(14-3-1-2-7-17-14)18-10-6-13(11-18)20-12-4-8-16-9-5-12/h1-5,7-9,13H,6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNATFGTEBOHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with a suitable halogenated pyridine derivative under basic conditions.

Oxidation: The final step involves the oxidation of the intermediate compound to form the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone undergoes oxidation reactions, particularly at the methanone group.

Common Reagents and Conditions

Oxidizing Agents: Copper catalysts, water, and other mild oxidizing agents.

Coupling Agents: DCC, EDC, and DMAP for the coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound is primarily recognized for its potential in drug discovery, particularly as a candidate for developing new pharmaceuticals. Its structure, which includes both pyridine and pyrrolidine moieties, suggests possible interactions with biological targets, making it a subject of interest for anti-inflammatory and anticancer therapies .

Biological Activity Studies

Studies have indicated that Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exhibits various biological activities. Research has shown that modifications to its structure can enhance its efficacy against specific targets. For example, derivatives of this compound have been tested for their ability to inhibit certain enzymes linked to cancer progression .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through the reaction of pyrrolidine with halogenated pyridine derivatives under basic conditions.

- Coupling Reaction : The resulting pyrrolidine derivative is coupled with a pyridine-4-yloxy group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Oxidation : The final step involves oxidizing the intermediate to form the methanone group .

Biological Mechanisms

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity, leading to various physiological effects that are beneficial in therapeutic contexts .

Case Study: Anticancer Properties

A study focused on the anticancer properties of derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The study highlighted how structural modifications could enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in industrial applications as an intermediate in synthesizing other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

Pyridine Derivatives: Compounds such as pyridin-2-yl-methanone and other substituted pyridines have comparable chemical properties and biological activities.

Uniqueness

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas .

Biological Activity

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining pyridine and pyrrolidine moieties, which is essential for its biological activity. Its molecular formula is with a molecular weight of 307.3 g/mol . The intricate arrangement of functional groups allows for diverse interactions with biological targets.

The mechanism of action of this compound involves binding to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, contributing to its therapeutic effects. For instance, it may inhibit enzymes involved in disease processes, thus exerting anti-inflammatory or anticancer effects .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyridine and pyrrolidine can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. By inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), it may alleviate symptoms associated with conditions like arthritis or inflammatory bowel disease.

Antimicrobial Properties

Pyridin derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyridine-based compounds. For instance, modifications in the substituents on the pyridine ring significantly influence biological activity. A study demonstrated that compounds with phenoxy groups at specific positions exhibited increased insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic strategies for preparing Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A key step is the formation of the pyrrolidine-oxypyridine moiety, which can be achieved via nucleophilic substitution or Mitsunobu reactions. For example, the pyrrolidine ring can be functionalized with a pyridyloxy group using tert-butyldimethylsilyl (TBS)-protected intermediates, followed by deprotection and coupling with a pyridin-2-ylmethanone precursor . Reaction optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates) and using catalysts like palladium for cross-coupling steps. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products. Yield improvements (>70%) are achievable by optimizing stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data from NMR and X-ray crystallography be integrated?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming connectivity. Key signals include the pyrrolidine N–CH2 protons (δ 2.5–3.5 ppm) and pyridyl aromatic protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in the pyrrolidine ring .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is performed using SHELX software. The software refines atomic positions and thermal parameters, validating bond angles and dihedral angles (e.g., pyridyl-pyrrolidine torsion angles) .

- Integration : Cross-validate NMR-derived proton environments with crystallographic data to resolve ambiguities, such as rotational isomerism in the methanone group.

Q. What initial biological screening approaches are recommended for evaluating this compound derivatives?

Methodological Answer:

- In vitro assays : Use kinase inhibition assays (e.g., CDK inhibitors) to assess activity, referencing protocols for structurally similar compounds like AZD-5597. Measure IC50 values via fluorescence polarization .

- Cellular uptake studies : Employ fluorescent tagging or radiolabeling to track compound localization. For example, iridium(III) complexes conjugated with targeting peptides can guide imaging-based uptake analysis .

- Toxicity profiling : Conduct MTT assays on human cell lines (e.g., HEK293) to determine cytotoxicity thresholds.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound, particularly in the pyrrolidine ring?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to induce enantioselectivity in pyrrolidine intermediates.

- Chiral Auxiliaries : Temporarily attach groups like (S)-trityloxymethyl to the pyrrolidine nitrogen, enabling diastereomeric resolution via crystallization .

- Dynamic Kinetic Resolution : Employ enzymes (lipases) or transition-metal catalysts to racemize intermediates during coupling steps, favoring a single enantiomer .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC50 values .

- Structural Reanalysis : Use X-ray co-crystallography to verify binding modes with targets, identifying discrepancies in ligand-protein interactions .

- Batch Consistency : Analyze impurities (e.g., via HPLC-MS) that may contribute to variability. For example, residual palladium from synthesis can inhibit off-target enzymes .

Q. What challenges arise in the solid-state characterization of this compound, and how can polymorphism be addressed?

Methodological Answer:

- Polymorphism Risks : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs. Differential Scanning Calorimetry (DSC) detects phase transitions .

- Hydrate Formation : Use Karl Fischer titration to monitor water content. Anhydrous forms are stabilized by lyophilization from tert-butyl alcohol .

- SHELX Refinement : Resolve disorder in crystal lattices by refining occupancy factors and applying restraints to thermal parameters .

Q. How do computational methods aid in understanding the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites. Validate with Molecular Dynamics (MD) simulations to assess stability .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as nucleophilic attack on the methanone carbonyl .

- QM/MM Hybrid Models : Combine quantum mechanics for ligand-protein interactions and molecular mechanics for solvent effects, enabling precise free-energy estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.